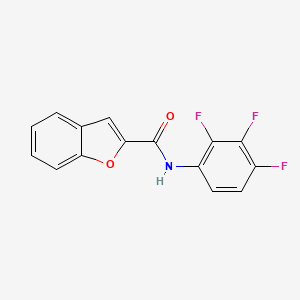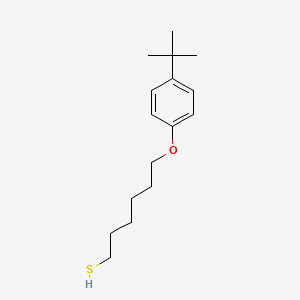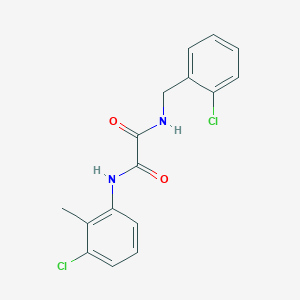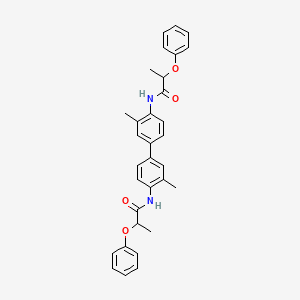![molecular formula C13H18BrNO B5019500 [1-(4-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5019500.png)
[1-(4-bromobenzyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromobenzyl)-3-piperidinyl]methanol, also known as GSK3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β). It has been widely used in scientific research to investigate the role of GSK3β in various physiological and pathological processes.
Mechanism of Action
[1-(4-bromobenzyl)-3-piperidinyl]methanolβ is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. This compoundβ is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, apoptosis, and inflammation. This compound acts as a competitive inhibitor of this compoundβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, resulting in the modulation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific pathway and cell type involved. It has been shown to promote cell survival and reduce apoptosis in various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to inhibit inflammatory responses in macrophages and reduce tumor growth in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
[1-(4-bromobenzyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for this compoundβ, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, it also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on [1-(4-bromobenzyl)-3-piperidinyl]methanol. One direction is to investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective this compoundβ inhibitors based on the structure of this compound. In addition, further studies are needed to elucidate the specific downstream signaling pathways and molecular targets of this compoundβ inhibition by this compound.
Synthesis Methods
The synthesis of [1-(4-bromobenzyl)-3-piperidinyl]methanol involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.
Scientific Research Applications
[1-(4-bromobenzyl)-3-piperidinyl]methanol has been extensively used in scientific research to investigate the role of this compoundβ in various physiological and pathological processes, including neurodegenerative diseases, cancer, diabetes, and inflammation. It has been shown to inhibit this compoundβ activity both in vitro and in vivo, leading to a wide range of biological effects.
properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRDJBDJMIMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5019417.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019432.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5019436.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019440.png)




![4-(4-bromophenyl)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol](/img/structure/B5019484.png)



![2-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5019518.png)